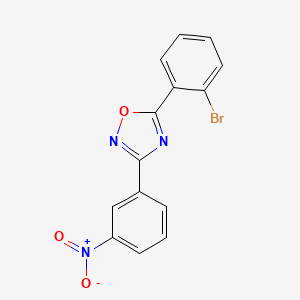
N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide, also known as FMPS, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide involves the inhibition of carbonic anhydrase II enzyme activity. This enzyme is responsible for catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide binds to the active site of the enzyme and inhibits its activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide are mainly related to its inhibition of carbonic anhydrase II enzyme activity. This leads to a decrease in the production of bicarbonate ions, which can have a variety of effects on the body. For example, N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide has been shown to have an anti-convulsant effect in animal models, which may be related to its ability to decrease the production of bicarbonate ions in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide in lab experiments is its potency as an inhibitor of carbonic anhydrase II enzyme activity. This makes it a useful tool for studying the role of this enzyme in biological systems. However, one of the limitations of using N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide is its specificity for carbonic anhydrase II. This means that it may not be useful for studying other enzymes or biological processes.
Direcciones Futuras
There are many future directions for research involving N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide. One area of interest is the development of new sulfonamide compounds that can selectively inhibit different carbonic anhydrase isoforms. Another area of interest is the use of N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide in the treatment of diseases such as epilepsy and glaucoma, which are characterized by abnormal bicarbonate ion production. Overall, N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide is a useful tool for studying the role of sulfonamides in biological systems and has many potential applications in the field of medicinal chemistry and pharmacology.
Métodos De Síntesis
The synthesis of N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with aniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane. The product is then purified by recrystallization to obtain pure N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide has been widely used in scientific research as a tool to study the role of sulfonamides in biological systems. It has been shown to have a variety of applications in the field of medicinal chemistry, biochemistry, and pharmacology. One of the main applications of N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide is in the study of carbonic anhydrase enzymes. N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase II, which is an important enzyme involved in the regulation of acid-base balance in the body.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-7-8-13(15)9-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNYUKZSDIYELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)




![5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)

![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)


![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)
![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
